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Compound of Interest

Compound Name:
2-(4-Methoxy-pyridin-3-YL)-

ethylamine

Cat. No.: B7968916

Get Quote

Executive Summary: The Pharmacophore
Advantage
The 4-methoxy-3-substituted pyridine scaffold represents a privileged structural motif in modern

medicinal chemistry. Unlike the ubiquitous unsubstituted pyridine, the introduction of an

electron-donating methoxy group at the C4 position, coupled with functionalization at C3,

creates a unique electronic and steric environment. This substitution pattern significantly

modulates the basicity of the pyridine nitrogen (

adjustment), enhances solubility through the ether linkage, and provides a critical vector (the
C3 substituent) for accessing hydrophobic pockets in enzyme active sites.

This guide analyzes the biological activity of this scaffold, specifically focusing on its role as a

dual PI3K/mTOR inhibitor, an antitubercular agent, and a c-Met kinase modulator.

Chemical Space & Structural Rationale
Electronic Modulation
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The 4-methoxy group is not merely a lipophilic handle; it is a potent electron-donating group

(EDG) by resonance.

Nitrogen Basicity: The resonance donation from the 4-methoxy oxygen increases the

electron density at the pyridine nitrogen, potentially altering the

and hydrogen-bond accepting capability compared to a 4-H or 4-halo pyridine.

C3 Activation: The ortho-direction of the methoxy group activates the C3 position, making it

chemically accessible for electrophilic aromatic substitution or facilitating metal-catalyzed

cross-coupling reactions (e.g., Suzuki-Miyaura) during library synthesis.

The "Orthogonal Vector" Strategy
In kinase inhibitor design, the pyridine nitrogen often binds to the hinge region of the ATP-

binding pocket. The C3-substituent acts as a "gatekeeper" vector, directing the molecule into

the solvent-exposed region or the hydrophobic back-pocket (Selectivity Pocket), while the 4-

methoxy group often contacts the ribose-binding area or provides metabolic stability against

oxidation.

Therapeutic Applications & Case Studies
Oncology: Dual PI3K/mTOR Inhibition
The PI3K/AKT/mTOR pathway is a master regulator of cell growth and is frequently

dysregulated in cancer.

Mechanism: 4-methoxy-3-substituted pyridines function as ATP-competitive inhibitors. The

pyridine nitrogen forms a hydrogen bond with the hinge region amino acids (e.g., Val851 in

PI3K

).

Case Study: Compound 22c (Sulfonamide Methoxypyridine)

Structure: A 3-sulfonamide-4-methoxypyridine core.

Activity: Demonstrated potent inhibition of PI3K
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(

nM) and mTOR (

nM).

Cellular Effect: Induced G0/G1 cell cycle arrest in HCT-116 colorectal cancer cells.

SAR Insight: The 4-methoxy group was essential for maintaining the correct orientation in

the binding pocket, likely via weak H-bonding or steric fitting, while the 3-sulfonamide tail

extended to interact with non-conserved residues, imparting selectivity.

Infectious Disease: Antitubercular Riminophenazines
Multi-drug resistant tuberculosis (MDR-TB) requires novel scaffolds.

Application: 2-methoxypyridylamino-substituted riminophenazines.

Activity: Derivatives bearing this moiety showed MICs ranging from

g/mL against M. tuberculosis H37Rv.

Advantage: The methoxypyridine group reduced the lipophilicity (

) compared to traditional clofazimine analogs, leading to reduced tissue accumulation and
skin pigmentation side effects while maintaining potency.

Kinase Modulation: c-Met and BTK
c-Met: 4-phenoxypyridine derivatives (structurally analogous to 4-methoxy) utilize the ether

oxygen to position the pyridine ring for

-stacking interactions within the c-Met kinase domain.

BTK (Bruton's Tyrosine Kinase): Thieno[3,2-c]pyridin-4-amines, which fuse the pyridine ring,

utilize the C3-substitution to project into the selectivity pocket, achieving

values as low as 11.8 nM.

Mechanistic Visualization: PI3K/mTOR Pathway
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The following diagram illustrates the signaling cascade targeted by 4-methoxy-3-substituted

pyridines (e.g., Compound 22c).
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Figure 1: Dual inhibition mechanism of 4-methoxy-3-substituted pyridines on the

PI3K/AKT/mTOR proliferative pathway.
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Experimental Protocols
Synthetic Workflow: Core Construction
This protocol describes the synthesis of a generic 3-bromo-4-methoxypyridine intermediate, a

versatile precursor for Suzuki couplings.

Reagents:

4-Methoxypyridine (Starting Material)

N-Bromosuccinimide (NBS)

Acetonitrile (Solvent)

Reflux condenser

Step-by-Step Methodology:

Dissolution: Dissolve 4-methoxypyridine (1.0 eq) in anhydrous acetonitrile (0.5 M

concentration) in a round-bottom flask.

Bromination: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature to

control the exotherm.

Reflux: Heat the reaction mixture to reflux (

C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the
starting material.

Note: The electron-donating methoxy group directs the bromine primarily to the ortho (3-

position).

Quench: Cool to room temperature. Remove solvent under reduced pressure.

Workup: Redissolve residue in dichloromethane (DCM). Wash with saturated

(2x) and brine (1x). Dry over

.
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Purification: Flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes) to

yield 3-bromo-4-methoxypyridine as a pale yellow oil/solid.

Biological Assay: PI3K Kinase Inhibition (ADP-Glo)
Objective: Determine

of synthesized derivatives.

Preparation: Prepare 2.5x kinase buffer (50 mM HEPES pH 7.5, 3 mM

, 0.1 mg/mL BSA).

Enzyme Mix: Dilute recombinant PI3K

(p110

/p85

) in kinase buffer to 4 ng/

L.

Substrate Mix: Prepare PIP2:PS lipid substrate (50

M) and ATP (25

M) in kinase buffer.

Compound Addition: Dispense 100 nL of test compound (in DMSO) into a 384-well white

plate.

Reaction:

Add 2

L Enzyme Mix. Incubate 15 min at RT.

Add 2

L Substrate Mix to initiate. Incubate 60 min at RT.
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Detection: Add 4

L ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

Signal: Add 8

L Kinase Detection Reagent (converts ADP to ATP to Luciferase signal). Incubate 30 min.

Read: Measure luminescence on a plate reader (e.g., EnVision). Calculate

using non-linear regression (GraphPad Prism).

Synthesis Logic Diagram
The following diagram outlines the divergent synthesis strategy to access the 3,4-disubstituted

library.
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Figure 2: Divergent synthetic routes from the core intermediate to functionalized libraries.

Comparative Data Summary
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Compound
Class

Core Scaffold Target
Activity (

/MIC)

Key Structural
Feature

Compound 22c
3-Sulfonamide-4-

methoxypyridine

PI3K

/ mTOR
0.22 nM / 23 nM

Sulfonamide tail

confers

selectivity

Riminophenazine

s

2-

Methoxypyridyla

mino

M. tuberculosis
0.01 - 0.25

g/mL

Reduced

lipophilicity vs

Clofazimine

OSI-296 Analog
Furo[3,2-

c]pyridine
c-Met / RON ~42 nM (Cellular)

Fused ring

mimics 4-

methoxy steric

bulk

Hydrazone Deriv.
4-Methoxy-3-

subst.[1] Pyridine
S. aureus Moderate

4-OMe enhances

e- density for N-

binding
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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